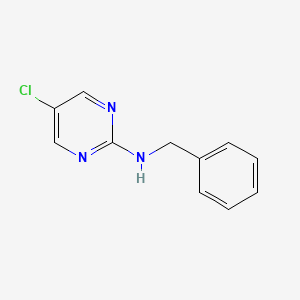

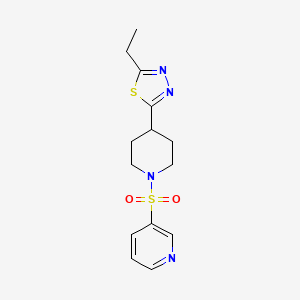

N-benzyl-5-chloropyrimidin-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-benzyl-5-chloropyrimidin-2-amine is a compound of interest in the field of medicinal chemistry and organic synthesis. Its structure forms the basis for the development of various pharmaceutical and biological applications due to its versatile chemical framework.

Synthesis Analysis

The synthesis of this compound analogs involves various strategies, including coupling reactions and cyclization processes. For example, a facile synthesis method was developed for similar structures through the coupling of phenylmethanamine derivatives with chloro-pyrimidines, yielding products in good yields characterized by spectral analyses (Bommeraa, R., Merugu, R., & Eppakayala, L., 2019). Additionally, efficient synthesis approaches for drug-like molecules based on chloropyrimidin-amines have been reported, demonstrating various benefits such as simple handling and eco-friendly procedures (Rao, B. S., Reddy, K. S., Nagaraju, K., & Maddila, S., 2021).

Molecular Structure Analysis

The molecular structure of closely related compounds has been elucidated through techniques like X-ray crystallography, revealing intricate details about intramolecular hydrogen bonding and supramolecular arrangements. These structures are stabilized by hydrogen bonds, forming motifs and chains that contribute to the compound's stability and reactivity (Murugavel, S., Vijayakumar, S., Nagarajan, S., & Ponnuswamy, A., 2014).

Scientific Research Applications

Synthesis and Biological Activities

Antimicrobial Activity : Novel derivatives of chloropyrimidine, including N-benzyl-5-chloropyrimidin-2-amine, have been synthesized and evaluated for their antibacterial and antifungal activities. Such compounds have shown significant antimicrobial activity against various pathogenic bacterial and fungal strains (Ranganatha et al., 2018).

Corrosion Inhibition : Some pyrimidinic Schiff bases, which may include this compound derivatives, have demonstrated effectiveness as corrosion inhibitors for mild steel in acidic solutions, suggesting their potential application in industrial processes (Ashassi-Sorkhabi et al., 2005).

Synthesis of Heterocycles : These compounds have been used in the synthesis of diverse heterocycles, indicating their importance in organic chemistry and potential pharmaceutical applications (Nag et al., 2008).

Pesticidal Activities : A study on pyrimidin-4-amine derivatives, which may include this compound, revealed excellent insecticidal and fungicidal activity, suggesting their potential use in agricultural applications (Liu et al., 2021).

Antitumor Activities : Derivatives of this compound have been explored for their antitumor activities, indicating their potential as cancer therapeutics (Chu De-qing, 2011).

Antiangiogenic Potential : Pyrimidine derivatives, including those based on this compound, have been investigated for their antiangiogenic properties, which are crucial in the treatment of various cancers (Jafar & Hussein, 2021).

Chemical Synthesis and Applications

Chemical Synthesis : These compounds have been synthesized using various chemical methods, showing their versatility and potential for modification in different chemical reactions (Liu et al., 2006).

Predicting Chemical Transformations : Tandem mass spectrometry has been used to predict chemical transformations of derivatives of this compound, which can help in understanding their behavior in various conditions (Wang et al., 2006).

Safety and Hazards

- MSDS : Link to MSDS

Mechanism of Action

Target of Action

N-Benzyl-5-chloropyrimidin-2-amine is a pyrimidine derivative . Pyrimidine derivatives are known to have a high degree of structural diversity and are broadly applied in therapeutic disciplines . They are reported to exhibit a wide range of biological activities, including modulation of myeloid leukemia, breast cancer, idiopathic pulmonary fibrosis, antimicrobial, antifungal, antiparasitic, diuretic, antitumor, antifilarial, DNA topoisomerase II inhibitors, antitubercular agents, antimalarial, anti-inflammatory, and analgesic activities .

Mode of Action

Pyrimidine derivatives are known to interact with various targets, leading to a multitude of biological effects . For instance, some pyrimidine-based drugs like imatinib, Dasatinib, and nilotinib are well-established treatments for leukemia .

Biochemical Pathways

Pyrimidine derivatives are known to modulate various biochemical pathways, leading to their diverse biological activities .

Pharmacokinetics

The development of pyrimidine derivatives often involves optimizing these properties to improve druglikeness and adme-tox properties .

Result of Action

The diverse biological activities of pyrimidine derivatives suggest that they can induce a variety of molecular and cellular effects .

Action Environment

Such factors are typically considered in the development and optimization of pyrimidine derivatives .

properties

IUPAC Name |

N-benzyl-5-chloropyrimidin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN3/c12-10-7-14-11(15-8-10)13-6-9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEUOFWQMVNLKPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=NC=C(C=N2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-Hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide](/img/structure/B2492882.png)

![5-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)-3-[3-(trifluoromethyl)phenyl]triazol-4-amine](/img/structure/B2492884.png)

![N-[2-(propan-2-ylsulfanyl)phenyl]-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B2492886.png)

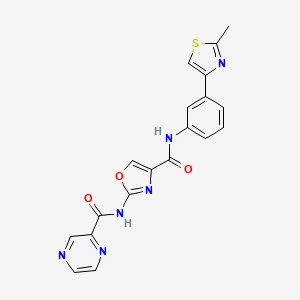

![5-methyl-1-phenyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1H-pyrazole-4-carboxamide](/img/structure/B2492887.png)

![(1R,2R,3R,5R,6S)-9-Oxatricyclo[4.2.1.02,5]non-7-en-3-amine](/img/structure/B2492888.png)

![1-ethyl-6-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)benzo[cd]indol-2(1H)-one](/img/structure/B2492891.png)

![tert-butyl N-{[(2-methylphenyl)carbamoyl]methyl}carbamate](/img/structure/B2492892.png)

![2-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]ethan-1-amine](/img/structure/B2492895.png)